Trifluoroacetamide

描述

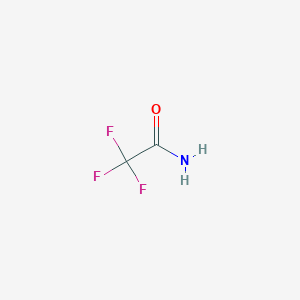

Structure

3D Structure

属性

IUPAC Name |

2,2,2-trifluoroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2F3NO/c3-2(4,5)1(6)7/h(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRKYWOKHZRQRJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1059868 | |

| Record name | Acetamide, 2,2,2-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to light yellow crystalline powder with a slight ether-like odor; [Acros Organics MSDS] | |

| Record name | 2,2,2-Trifluoroacetamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19422 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

1.85 [mmHg] | |

| Record name | 2,2,2-Trifluoroacetamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19422 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

354-38-1 | |

| Record name | Trifluoroacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=354-38-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trifluoroacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000354381 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trifluoroacetamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9449 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, 2,2,2-trifluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetamide, 2,2,2-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,2-trifluoroacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.964 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIFLUOROACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36MU16BYFK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Trifluoroacetamide from Trifluoroacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary synthetic routes for producing trifluoroacetamide from trifluoroacetic acid. This compound is a crucial building block in medicinal chemistry and materials science, valued for the introduction of the trifluoromethyl group, which can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of molecules. This document details several key methodologies, presenting experimental protocols, quantitative data for comparison, and visualizations of the reaction pathways.

Core Synthetic Methodologies

The synthesis of this compound from trifluoroacetic acid can be broadly categorized into three primary approaches:

-

Direct Amidation via Ammonium Trifluoroacetate: This is the most atom-economical route, involving the formation of ammonium trifluoroacetate followed by dehydration.

-

Synthesis via an Activated Trifluoroacetic Acid Derivative: This approach enhances the reactivity of the carboxylic acid, typically by converting it to trifluoroacetic anhydride or an ester like ethyl trifluoroacetate, prior to amidation.

-

Direct Amidation with Urea: This method utilizes urea as a stable, solid source of ammonia, often in the presence of a catalyst, to directly convert trifluoroacetic acid to the amide.

Direct Amidation via Ammonium Trifluoroacetate

This two-step method first involves the neutralization of trifluoroacetic acid with an ammonia source to form ammonium trifluoroacetate. The subsequent dehydration of this salt yields this compound.

Reaction Pathway: Direct Amidation

Caption: Direct amidation of trifluoroacetic acid.

Experimental Protocol: Synthesis of Ammonium Trifluoroacetate

A detailed protocol for the synthesis of ammonium trifluoroacetate involves the careful neutralization of trifluoroacetic acid with ammonium hydroxide.[1]

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stir bar and place it in an ice bath on a magnetic stirrer.

-

Charging the Reactor: Add a measured quantity of trifluoroacetic acid (e.g., 0.5 moles) to the flask and begin stirring.[1]

-

Addition of Ammonia: Slowly add a stoichiometric equivalent of concentrated ammonium hydroxide solution (e.g., ~0.5 moles) dropwise to the stirring trifluoroacetic acid. The reaction is exothermic, and the temperature should be maintained below 30°C.[1]

-

Neutralization: After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes. The pH of the solution should be approximately neutral (pH 6-7).[1]

-

Isolation: The resulting solution of ammonium trifluoroacetate can be concentrated under reduced pressure to yield the crystalline salt.[1]

Experimental Protocol: Dehydration of Ammonium Trifluoroacetate

The conversion of the ammonium salt to the amide is achieved through dehydration, typically by heating.[2][3]

-

Purification: The resulting this compound can be purified by distillation or recrystallization.

Synthesis via Activated Intermediates

To overcome the often-challenging direct amidation of carboxylic acids, trifluoroacetic acid can be converted into more reactive intermediates, such as trifluoroacetic anhydride or ethyl trifluoroacetate.

Synthesis via Trifluoroacetic Anhydride

Trifluoroacetic anhydride is a highly reactive acylating agent that readily reacts with ammonia to form this compound.

Reaction Pathway: Via Trifluoroacetic Anhydride

Caption: Synthesis via trifluoroacetic anhydride.

Experimental Workflow

The general procedure involves the dehydration of trifluoroacetic acid to its anhydride, followed by amidation. Dehydrating agents such as phosphorus pentoxide can be used for the formation of the anhydride. The subsequent reaction with ammonia is typically rapid.

Synthesis via Ethyl Trifluoroacetate

Esterification of trifluoroacetic acid to ethyl trifluoroacetate provides a stable, yet reactive intermediate for amidation.

Reaction Pathway: Via Ethyl Trifluoroacetate

Caption: Synthesis via ethyl trifluoroacetate.

Experimental Protocol: Amidation of Ethyl Trifluoroacetate

-

Reaction Setup: A three-necked round-bottom flask is fitted with a dry ice condenser and a gas delivery tube.

-

Reactants: The ethyl trifluoroacetate is diluted with an equal volume of diethyl ether and placed in the flask.

-

Ammonia Addition: Anhydrous ammonia gas is passed into the flask, maintaining a mild reflux of liquid ammonia. The addition is continued for two hours.

-

Workup: The excess ammonia is allowed to evaporate overnight. The contents are then crystallized, filtered, and recrystallized from 95% ethanol.

-

Purification: Further purification can be achieved by distillation. This method has been reported to yield 79% of this compound.

Direct Amidation with Urea

This method provides a convenient route using urea as a solid, easy-to-handle source of ammonia. The reaction is typically catalyzed.

Reaction Pathway: With Urea

Caption: Direct amidation with urea.

Experimental Protocol: Catalytic Amidation with Urea

A study has shown the direct synthesis of amides from carboxylic acids using urea as the nitrogen source, catalyzed by magnesium nitrate or imidazole.[4][5]

-

Reaction Setup: Combine trifluoroacetic acid, urea, and the catalyst (e.g., 10 mol% Mg(NO₃)₂·6H₂O) in a suitable solvent such as octane.[4]

-

Reaction Conditions: Heat the reaction mixture. Optimal conditions for similar systems have been found to be around 120°C for 24 hours with 2 equivalents of urea.[4]

-

Workup and Purification: After the reaction is complete, the product can be isolated and purified using standard techniques such as extraction and chromatography.

Quantitative Data Summary

The following tables summarize the key quantitative data for the different synthetic routes to provide a basis for comparison.

Table 1: Synthesis via Activated Intermediates

| Method | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Ethyl Trifluoroacetate Amidation | Ethyl trifluoroacetate, Anhydrous NH₃ | Diethyl Ether | Reflux of NH₃ | 2 | 79 | PrepChem |

Table 2: Direct Amidation with Urea

| Catalyst | Urea Equivalents | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Reference |

| Mg(NO₃)₂·6H₂O (10 mol%) | 2 | Octane | 120 | 24 | 93 (for phenylacetamide) | [4] |

| Imidazole | 1.5 | Octane | 120 | 24 | 78 (for phenylacetamide) | [4] |

Note: The data for the urea method is based on phenylacetic acid as a substrate and serves as a model for the reaction with trifluoroacetic acid.

Conclusion

The synthesis of this compound from trifluoroacetic acid can be accomplished through several effective routes. The choice of method will depend on factors such as the desired scale, available reagents, and required purity.

-

The direct amidation via ammonium trifluoroacetate is the most direct route, though the dehydration step requires thermal energy.

-

Synthesis via activated intermediates like ethyl trifluoroacetate offers a well-documented and high-yielding procedure.

-

The use of urea with a catalyst presents a modern and convenient alternative, avoiding the handling of gaseous ammonia.

Researchers and drug development professionals can select the most appropriate method based on the specific requirements of their synthetic goals. Further optimization of the reaction conditions for each method may lead to improved yields and efficiencies.

References

- 1. benchchem.com [benchchem.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts - Chemical Science (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Physical Properties of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

For Researchers, Scientists, and Drug Development Professionals

N,O-Bis(trimethylsilyl)trifluoroacetamide, commonly known as BSTFA, is a powerful silylating agent extensively utilized in analytical chemistry, particularly for the derivatization of polar molecules to enhance their volatility and thermal stability for gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) analyses.[1] This guide provides a comprehensive overview of the core physical properties of BSTFA, detailed experimental protocols for their determination, and a visualization of its application in analytical workflows.

Core Physical and Chemical Properties

BSTFA is an organosilicon compound with the molecular formula C₈H₁₈F₃NOSi₂.[1] It is a colorless to pale yellow liquid at room temperature and is known for its high sensitivity to moisture.[1][2] The presence of the trifluoromethyl group contributes to the high volatility of BSTFA and its byproducts, which is advantageous in chromatography as it minimizes interference with the analytes of interest.[3]

Quantitative Physical Properties

The key physical properties of BSTFA are summarized in the table below for easy reference and comparison.

| Property | Value | Conditions |

| Molecular Weight | 257.40 g/mol | |

| Appearance | Colorless to pale yellow liquid | Room Temperature |

| Melting Point | -10 °C (14 °F; 263 K) | |

| Boiling Point | 45-50 °C | 14 mmHg |

| 142-146 °C | Atmospheric Pressure (1013 hPa)[1] | |

| Density | 0.969 g/mL | 25 °C[1][4] |

| 0.97 g/mL | 20 °C[5] | |

| Refractive Index | 1.384 | n²⁰/D[1][4] |

| Flash Point | 23-34 °C | |

| Solubility | Miscible with most common organic solvents (e.g., dichloromethane, tetrahydrofuran, acetonitrile, pyridine, hexane) |

Experimental Protocols for Property Determination

The following sections detail the standard methodologies for determining the key physical properties of liquid chemical compounds like BSTFA.

Melting Point Determination (Capillary Tube Method)

The melting point of BSTFA, which is below ambient temperature, can be determined using a capillary tube method with appropriate cooling.

Methodology:

-

A small sample of BSTFA is introduced into a glass capillary tube, which is then sealed.

-

The capillary tube is attached to a thermometer and placed in a cooling bath (e.g., a mixture of dry ice and acetone).

-

The temperature of the bath is gradually lowered until the BSTFA solidifies.

-

The bath is then allowed to slowly warm, and the temperature at which the solid BSTFA begins to melt and the temperature at which it becomes completely liquid are recorded. This range represents the melting point.

Boiling Point Determination (Thiele Tube Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For determining the boiling point of BSTFA at a specific pressure (e.g., 14 mmHg), a vacuum distillation setup or a Thiele tube can be utilized.

Methodology using a Thiele Tube:

-

A small amount of BSTFA is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube containing the BSTFA.

-

The test tube is attached to a thermometer and immersed in a Thiele tube containing a heating oil (e.g., paraffin oil).

-

The Thiele tube is gently heated, causing the air trapped in the capillary tube to expand and exit as a stream of bubbles.

-

Heating is continued until a steady stream of bubbles emerges from the capillary tube.

-

The heat source is then removed, and the apparatus is allowed to cool.

-

The boiling point is the temperature at which the liquid is drawn back into the capillary tube, indicating that the vapor pressure of the liquid is equal to the external pressure.

Density Determination (Pycnometer Method)

The density of a liquid can be accurately determined using a pycnometer, a glass flask with a precisely known volume.

Methodology:

-

The mass of a clean, dry pycnometer is accurately measured.

-

The pycnometer is filled with BSTFA, ensuring no air bubbles are present, and the excess liquid is removed.

-

The mass of the pycnometer filled with BSTFA is measured.

-

The temperature of the BSTFA is recorded.

-

The density is calculated by dividing the mass of the BSTFA (mass of filled pycnometer minus the mass of the empty pycnometer) by the known volume of the pycnometer.

Refractive Index Determination (Abbe Refractometer)

The refractive index is a measure of how much light bends, or refracts, when it enters a substance. It is a characteristic property of a substance and can be used to assess purity.

Methodology:

-

The prisms of the Abbe refractometer are cleaned with a suitable solvent (e.g., acetone) and allowed to dry.

-

A few drops of BSTFA are placed on the surface of the lower prism.

-

The prisms are closed and locked.

-

The light source is positioned, and the eyepiece is adjusted to bring the dividing line between the light and dark fields into sharp focus.

-

The control knob is turned to move the dividing line to the center of the crosshairs.

-

The refractive index is read from the instrument's scale. The temperature should also be recorded as the refractive index is temperature-dependent.

Application in Analytical Workflows: Silylation for GC-MS

BSTFA is a cornerstone reagent for the derivatization of polar analytes, making them amenable to GC-MS analysis. The silylation reaction involves the replacement of active hydrogen atoms in functional groups such as hydroxyl (-OH), carboxyl (-COOH), and amino (-NH₂) with a trimethylsilyl (TMS) group.

Caption: General workflow for the derivatization of polar analytes using BSTFA prior to GC-MS analysis.

Visualization of BSTFA Application in Metabolic Pathway Analysis

The utility of BSTFA extends to complex biological systems, such as in metabolomics for the study of cellular signaling and metabolic pathways. For instance, BSTFA is used to derivatize key metabolites in energy metabolism pathways for their quantification by GC-MS.

Caption: Application of BSTFA derivatization in the analysis of key metabolites from glycolysis and the TCA cycle.

References

Trifluoroacetamide safety data sheet and handling precautions

An In-Depth Technical Guide to the Safe Handling of Trifluoroacetamide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety data, handling precautions, and emergency procedures for this compound (CAS No. 354-38-1). The information is compiled to ensure safe laboratory practices for professionals in research and development.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. It is harmful if swallowed and causes skin, eye, and respiratory irritation.[1][2][3][4]

Table 1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Reference |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [1][2][5] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [1][2][3][4] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation | [1][2][3][4] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [1][2][3][4] |

The signal word for this compound is "Warning".[2][3]

Physical, Chemical, and Toxicological Properties

Understanding the properties of this compound is crucial for its safe handling and storage.

Table 2: Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 354-38-1 | [1][6] |

| Molecular Formula | C₂H₂F₃NO | [1][3][6] |

| Molecular Weight | 113.04 g/mol | [1][3][6] |

| Appearance | White to light yellow crystalline powder | [1][7][8] |

| Melting Point | 65-70 °C | [6][7][8] |

| Boiling Point | 162.5 °C | [6][7][8] |

| Storage Temperature | Store below +30°C | [7][8] |

| Incompatible Materials | Acids, bases, strong oxidizing agents, strong reducing agents | [9][10][11] |

Table 3: Toxicological Data

| Test | Species | Route | Value | Reference |

| LD50 | Rat | Oral | > 2000 mg/kg | [11] |

Experimental Protocols: Safe Handling and Emergency Response

Adherence to strict protocols is mandatory when working with this compound to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A logical approach to PPE selection is critical. The following equipment must be used when handling this compound.

Caption: Required PPE for handling this compound.

Table 4: Personal Protective Equipment (PPE) Specifications

| Protection | Standard | Details | Reference |

| Eye/Face | EN166 (EU) or NIOSH (US) | Safety glasses with side-shields or goggles. | [3][4][9][10] |

| Hand | EN 374 | Chemical-resistant protective gloves (e.g., Nitrile rubber). Gloves must be inspected prior to use. | [3][4] |

| Skin/Body | N/A | Lab coat or impervious clothing to prevent skin exposure. | [3][9][10] |

| Respiratory | NIOSH (US) or EN 143 (EU) | For nuisance exposures, use a type P95 (US) or type P1 (EU) particle respirator. For higher exposure, use type ABEK-P2 (EU) respirator cartridges. | [2][3] |

Handling and Storage Protocols

-

Handling : Always handle this compound in a well-ventilated area, preferably in a chemical fume hood.[9][10][11] Avoid contact with skin and eyes and prevent the formation of dust.[3][9][10][11] Do not breathe in the dust.[9][10][12] Wash hands thoroughly after handling.[3][9][10]

-

Storage : Store in a dry, cool, and well-ventilated place.[11] Keep the container tightly closed and store it in a locked-up area.[9][10] The substance is stable under normal conditions.[9][10]

First Aid Experimental Protocol

In the event of exposure, immediate and appropriate first aid is critical. The following workflow outlines the necessary steps.

Caption: First aid response workflow for this compound exposure.

Spill Cleanup Protocol

A solid spill of this compound must be handled promptly and safely to prevent dispersion and exposure.

Caption: Experimental workflow for solid spill cleanup.

Methodology Details:

-

Personal Precautions : Ensure adequate ventilation and use personal protective equipment as required.[3][9][10] Evacuate unnecessary personnel from the area.[3]

-

Environmental Precautions : Prevent the product from entering drains.[3]

-

Containment and Cleaning : Sweep up the spilled solid and shovel it into a suitable container for disposal.[9][10] Avoid actions that create dust.[3] After the solid is removed, decontaminate the area. All cleanup materials should be disposed of as hazardous waste.

Fire-Fighting and Decomposition

-

Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).[3][4][11]

-

Special Hazards : Thermal decomposition can lead to the release of irritating gases and vapors.[4][11]

-

Hazardous Decomposition Products : In a fire, this compound can decompose to produce nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and gaseous hydrogen fluoride (HF).[4][9][10][11]

-

Protective Equipment : Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[3][9][10][11]

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.[9][10] Offer surplus and non-recyclable solutions to a licensed disposal company.[3] Contaminated packaging should be disposed of as an unused product.[3]

References

- 1. This compound | C2H2F3NO | CID 67717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. トリフルオロアセトアミド 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. fishersci.es [fishersci.es]

- 5. merckmillipore.com [merckmillipore.com]

- 6. chemimpex.com [chemimpex.com]

- 7. This compound | 354-38-1 [amp.chemicalbook.com]

- 8. This compound | 354-38-1 [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. WERCS Studio - Application Error [assets.thermofisher.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Solubility of Trifluoroacetamide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility of trifluoroacetamide in various organic solvents. Due to a lack of extensive quantitative data in publicly available literature, this document focuses on presenting qualitative solubility information, inferred from its use in chemical synthesis and general principles of amide solubility. Additionally, a detailed experimental protocol for determining the solubility of a solid compound like this compound is provided for researchers who wish to quantify its solubility in specific solvent systems.

Core Data Presentation: Solubility of this compound

| Solvent | Solvent Type | Solubility | Temperature (°C) | Notes |

| Water | Polar Protic | 460 g/L[2][3] | 20 | Quantitative data is available. |

| Ethanol | Polar Protic | Soluble | Not Specified | Used as a solvent in syntheses involving this compound, implying good solubility.[2] |

| Ethyl Acetate | Polar Aprotic | Soluble | Not Specified | Used as a solvent for extraction and work-up in reactions with this compound, indicating solubility.[2] |

| Acetonitrile | Polar Aprotic | Miscible/Soluble | Not Specified | Acetonitrile is noted to be miscible with acetamide solutions, suggesting good solubility for this compound.[4] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | Not Specified | Used as a solvent in reactions involving this compound derivatives. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble | Not Specified | A common solvent for amides, and its use in peptide synthesis where trifluoroacetyl groups are common suggests solubility. |

| Dichloromethane (DCM) | Nonpolar Aprotic | Likely Soluble | Not Specified | Often used in reactions with trifluoroacetic acid and its derivatives. |

| Chloroform | Nonpolar Aprotic | Likely Soluble | Not Specified | General solvent for a wide range of organic compounds. |

Note on Qualitative Data: For many organic solvents, the "soluble" designation is inferred from their use as reaction or purification solvents in procedures involving this compound and its derivatives. Amides, in general, tend to be soluble in polar aprotic and protic solvents due to their ability to engage in hydrogen bonding.[5]

Experimental Protocol: Determination of Solid Solubility in an Organic Solvent

This section outlines a general experimental protocol for determining the saturation solubility of a solid compound, such as this compound, in an organic solvent at a specific temperature using the static equilibrium method followed by gravimetric analysis.

Objective: To determine the mass of a solid solute that can be dissolved in a given volume of a specific organic solvent at a defined temperature to form a saturated solution.

Materials and Equipment:

-

This compound (or other solid of interest)

-

Selected organic solvent(s)

-

Analytical balance (accurate to ±0.0001 g)

-

Temperature-controlled shaker or water bath

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Syringes

-

Pre-weighed collection vials

-

Oven or vacuum desiccator

-

Pipettes and other standard laboratory glassware

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of the solid solute (this compound) to a known volume of the chosen organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired experimental temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution reaches saturation.

-

-

Sample Collection and Filtration:

-

Once equilibrium is reached, allow the vial to stand undisturbed at the experimental temperature for a short period to let the excess solid settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) into a syringe.

-

Attach a syringe filter to the syringe and dispense the filtered saturated solution into a pre-weighed collection vial. This step is critical to remove any undissolved solid particles.

-

-

Solvent Evaporation:

-

Place the collection vial containing the filtered saturated solution in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute. Alternatively, a vacuum desiccator can be used for more gentle solvent removal.

-

Continue the evaporation process until the solvent is completely removed and only the dry, solid solute remains.

-

-

Gravimetric Analysis:

-

Allow the collection vial with the dried solute to cool to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the vial containing the dried solute on an analytical balance.

-

-

Calculation of Solubility:

-

Subtract the initial weight of the empty collection vial from the final weight to determine the mass of the dissolved solute.

-

Calculate the solubility using the following formula:

Solubility ( g/100 mL) = (Mass of dissolved solute (g) / Volume of saturated solution collected (mL)) * 100

-

Safety Precautions:

-

Always work in a well-ventilated area or a fume hood, especially when handling volatile organic solvents.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for both the solute and the solvent before starting the experiment.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for determining the solubility of a solid in an organic solvent.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 354-38-1 [chemicalbook.com]

- 3. 354-38-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Acetonitrile with 0.1% Trifluoroacetic Acid CAS 75-05-8 - PanReac AppliChem [itwreagents.com]

- 5. solubilityofthings.com [solubilityofthings.com]

Spectroscopic Deep Dive: A Technical Guide to Trifluoroacetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Trifluoroacetamide (TFA), a compound of interest in various chemical and pharmaceutical research domains. This document outlines key data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ¹H | Data not available | - | - | NH₂ |

| ¹³C | Data not available | - | - | C=O, CF₃ |

| ¹⁹F | -76 to -77 (predicted in CDCl₃) | Singlet | - | CF₃ |

Table 2: Infrared (IR) Spectroscopy Data

The following are characteristic infrared absorption bands for this compound.

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3400-3200 | Strong, Broad | N-H Stretch | Amide (NH₂) |

| 1730-1690 | Strong | C=O Stretch (Amide I) | Amide |

| 1650-1620 | Medium | N-H Bend (Amide II) | Amide |

| 1300-1100 | Strong | C-F Stretch | Trifluoromethyl |

Table 3: Mass Spectrometry (MS) Data

The mass spectrometry data was obtained via Electron Ionization (EI).

| m/z | Relative Intensity (%) | Assignment |

| 113 | Moderate | [M]⁺ (Molecular Ion) |

| 69 | 100 | [CF₃]⁺ |

| 44 | High | [CONH₂]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data for this compound are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H, ¹³C, and ¹⁹F NMR

-

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d₆, DMSO-d₆) in a clean, dry vial.

-

Filter the solution through a pipette with a cotton or glass wool plug directly into a 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

-

-

Instrument Parameters (General):

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Temperature: 298 K.

-

Reference:

-

¹H and ¹³C: Tetramethylsilane (TMS) at 0.00 ppm or residual solvent peaks.

-

¹⁹F: Trichlorofluoromethane (CFCl₃) at 0.00 ppm as an external or internal standard.

-

-

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-64, depending on concentration.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

-

¹⁹F NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Number of Scans: 16-64.

-

Relaxation Delay: 1-2 seconds.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Reference the spectrum to the appropriate standard.

-

Integrate the peaks and determine multiplicities and coupling constants.

-

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) Method

-

Sample Preparation:

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of solid this compound powder directly onto the ATR crystal.

-

-

Data Acquisition:

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background to generate the absorbance or transmittance spectrum.

-

-

Instrument Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry

-

Sample Introduction:

-

Introduce a small amount of this compound into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by Gas Chromatography (GC) for volatile samples.

-

-

Ionization:

-

Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV). This will cause the molecules to ionize and fragment.

-

-

Mass Analysis:

-

Accelerate the resulting ions into a mass analyzer (e.g., quadrupole, time-of-flight).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection:

-

An electron multiplier or other detector records the abundance of each ion at a specific m/z.

-

-

Data Analysis:

-

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

-

Identify the molecular ion peak ([M]⁺) and the major fragment ions.

-

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

The Trifluoroacetyl Group: An In-depth Technical Guide to its Reactivity and Applications

For Researchers, Scientists, and Drug Development Professionals

The trifluoroacetyl (TFA) group, with its unique electronic properties, has carved a significant niche in modern organic synthesis and drug development. Its powerful electron-withdrawing nature profoundly influences the reactivity of the carbonyl group to which it is attached, making it a versatile tool for chemists. This technical guide provides a comprehensive exploration of the trifluoroacetyl group's reactivity, supported by quantitative data, detailed experimental protocols, and visualizations of its application in key workflows.

Core Principles of Trifluoroacetyl Group Reactivity

The reactivity of the trifluoroacetyl group is dominated by the strong inductive effect of the three fluorine atoms. This effect polarizes the carbonyl carbon, making it highly electrophilic and susceptible to nucleophilic attack.[1] This inherent reactivity is the foundation for its primary applications, most notably as a protecting group for amines, alcohols, and guanidines.[2][3]

The trifluoroacetyl group offers a unique combination of stability under acidic conditions and facile cleavage under mild basic or reductive conditions.[4] This orthogonality to common acid-labile protecting groups, such as the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups, is a cornerstone of its utility in complex multi-step syntheses, particularly in solid-phase peptide synthesis (SPPS).[3]

Data Presentation

To facilitate a clear understanding of the trifluoroacetyl group's properties, the following tables summarize key quantitative data.

Table 1: Spectroscopic Data of the Trifluoroacetyl Group

| Spectroscopic Technique | Functional Group | Typical Absorption/Chemical Shift Range | Notes |

| Infrared (IR) Spectroscopy | C=O stretch | 1740-1720 cm⁻¹ (aldehydes), 1725-1705 cm⁻¹ (ketones), 1730-1700 cm⁻¹ (carboxylic acids), 1750-1730 cm⁻¹ (esters), 1670-1640 cm⁻¹ (amides) | The strong electron-withdrawing effect of the CF₃ group can shift the C=O stretching frequency to higher wavenumbers compared to their non-fluorinated analogs.[5] |

| C-F stretch | 1350-1120 cm⁻¹ (strong) | A characteristic and strong absorption band for trifluoromethyl groups.[6] | |

| ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy | -COCF₃ | -67 to -85 ppm (relative to CFCl₃) | The chemical shift is sensitive to the electronic environment, solvent polarity, and molecular topology.[2][7][8] |

Table 2: Acidity of Trifluoroacetic Acid and Related Compounds

| Compound | pKa | Notes |

| Trifluoroacetic acid (TFA) | 0.5[9] | A strong acid due to the inductive effect of the trifluoromethyl group, which stabilizes the carboxylate anion.[9] |

| Acetic acid | 4.76 | For comparison, TFA is significantly more acidic. |

| N-Trifluoroacetylglycine | Not widely reported, but expected to be lower than N-acetylglycine. | The electron-withdrawing trifluoroacetyl group increases the acidity of the carboxylic acid proton. |

| N-Acetylglycine | ~3.7 | Serves as a benchmark for comparison. |

| Trifluoroethanol | 12.4 | The trifluoromethyl group also increases the acidity of alcohols. |

| Ethanol | 16 | For comparison, trifluoroethanol is a much stronger acid. |

Table 3: Comparative Stability of Amine Protecting Groups

| Protecting Group | Structure | Cleavage Conditions | Stability |

| Trifluoroacetyl (Tfa) | CF₃CO- | Mild base (e.g., K₂CO₃, aq. piperidine), or reduction (e.g., NaBH₄)[4] | Stable to strong acids (e.g., TFA, HF).[7] |

| tert-Butoxycarbonyl (Boc) | (CH₃)₃COCO- | Strong acid (e.g., TFA) | Labile to strong acids, stable to base and hydrogenolysis. |

| Benzyloxycarbonyl (Cbz) | C₆H₅CH₂OCO- | Hydrogenolysis (e.g., H₂/Pd-C), strong acid (HBr/AcOH) | Stable to mild acid and base. |

| 9-Fluorenylmethyloxycarbonyl (Fmoc) | Base (e.g., 20% piperidine in DMF) | Labile to base, stable to acid and hydrogenolysis. |

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key concepts and workflows involving the trifluoroacetyl group.

Experimental Protocols

The following are detailed methodologies for key experiments involving the trifluoroacetyl group.

Protocol 1: Trifluoroacetylation of a Primary Amine using Trifluoroacetic Anhydride

Objective: To protect a primary amine with a trifluoroacetyl group.

Materials:

-

Primary amine

-

Trifluoroacetic anhydride (TFAA)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Triethylamine (TEA) or pyridine (optional, as a base)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

-

Dissolve the primary amine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add trifluoroacetic anhydride (1.1 to 1.5 eq) to the stirred solution. If the amine salt is used, add a base like triethylamine (1.1 to 1.5 eq) to neutralize the acid.

-

Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude N-trifluoroacetylated product.

-

Purify the product by column chromatography on silica gel or recrystallization, if necessary.

Protocol 2: Deprotection of a Trifluoroacetylated Amine using Mild Basic Conditions

Objective: To remove the trifluoroacetyl protecting group from a nitrogen atom.

Materials:

-

N-trifluoroacetylated compound

-

Potassium carbonate (K₂CO₃) or aqueous piperidine

-

Methanol (MeOH)

-

Water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate or other suitable organic solvent

-

Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

-

Dissolve the N-trifluoroacetylated compound in a mixture of methanol and water (e.g., 4:1 v/v).

-

Add potassium carbonate (1.5 to 3.0 eq) to the solution and stir at room temperature.

-

Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Once the reaction is complete, neutralize the mixture to pH ~7 with 1 M HCl.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

Protocol 3: Solid-Phase Peptide Synthesis (SPPS) Workflow with a Tfa-Protected Lysine

Objective: To demonstrate the use of the trifluoroacetyl group in SPPS for the selective modification of a lysine side chain.

Materials:

-

Fmoc-protected Rink Amide resin

-

Fmoc-protected amino acids

-

Fmoc-Lys(Tfa)-OH

-

Coupling reagents (e.g., HBTU, HOBt, DIPEA)

-

20% Piperidine in DMF (deprotection solution)

-

DMF, DCM

-

TFA cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF.

-

First Amino Acid Coupling: Deprotect the Fmoc group on the resin using 20% piperidine in DMF. Couple the first Fmoc-protected amino acid using standard coupling reagents.

-

Peptide Elongation: Repeat the deprotection and coupling steps to assemble the desired peptide sequence.

-

Incorporation of Tfa-protected Lysine: At the desired position, couple Fmoc-Lys(Tfa)-OH.

-

Continue Peptide Elongation: Continue the SPPS cycles until the full peptide is synthesized.

-

Selective Tfa Deprotection (On-Resin): Wash the resin-bound peptide with DCM and then DMF. Treat the resin with a solution of aqueous piperidine (e.g., 2 M) for several hours to selectively remove the Tfa group from the lysine side chain. The Fmoc group on the N-terminus will also be removed.

-

On-Resin Modification: The newly freed lysine side-chain amine can now be modified (e.g., by acylation, alkylation, or conjugation to a label).

-

Final Deprotection and Cleavage: Treat the resin with the TFA cleavage cocktail to remove all side-chain protecting groups (excluding the newly introduced modification on lysine) and cleave the peptide from the resin.

-

Peptide Precipitation: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash to obtain the crude peptide.

-

Purification: Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion

The trifluoroacetyl group is a powerful and versatile functional group in the arsenal of synthetic and medicinal chemists. Its strong electron-withdrawing nature imparts unique reactivity, making it an excellent protecting group with a distinct stability profile. The orthogonality of the trifluoroacetyl group to common acid-labile protecting groups enables complex synthetic strategies, particularly in the realm of peptide and natural product synthesis. A thorough understanding of its reactivity, cleavage conditions, and spectroscopic signatures, as outlined in this guide, is crucial for its effective implementation in research and drug development endeavors.

References

- 1. Quantitative Real-Time Fluorine NMR Spectroscopy for Enzyme Kinetics: Hydrolysis of N-Trifluoroacetylglycine (TFAG) by Acylase I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

Trifluoroacetamide: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Overview of the Synthesis, Properties, and Applications of a Versatile Fluorinated Building Block

Abstract

Trifluoroacetamide (TFAc) is a fluorinated organic compound that has garnered significant attention in synthetic chemistry, particularly in the realms of pharmaceutical and agrochemical development. Its unique physicochemical properties, conferred by the trifluoromethyl group, make it an invaluable reagent and building block. This technical guide provides a comprehensive overview of this compound, including its core properties, detailed experimental protocols for its synthesis and application, and its role in modern drug discovery and development.

Core Properties of this compound

This compound is a white crystalline solid at room temperature. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences its chemical reactivity and physical properties.

| Property | Value | Reference |

| CAS Number | 354-38-1 | [1] |

| Molecular Formula | C₂H₂F₃NO | [1] |

| Molecular Weight | 113.04 g/mol | [1] |

| Appearance | White crystalline solid | [2] |

| Synonyms | 2,2,2-Trifluoroacetamide, Trifluoroacetic acid amide | [1] |

Synthesis of this compound

Several synthetic routes to this compound have been reported. A common and efficient method involves the reaction of an amine with a trifluoroacetylating agent.

Experimental Protocol: Synthesis from Propargylamine and Methyl Trifluoroacetate

This protocol describes the synthesis of a this compound derivative from propargylamine and methyl trifluoroacetate.

Materials:

-

Propargylamine (99%)

-

Methyl trifluoroacetate

-

Apparatus for distillation (15 cm Vigreux column)

Procedure:

-

Cool methyl trifluoroacetate (1.2 equivalents) to 0°C.

-

Add propargylamine (1.0 equivalent) dropwise over a period of 1 hour.

-

Stir the reaction mixture for an additional hour at 0°C.

-

Purify the product by distillation through a 15 cm Vigreux column to yield the this compound derivative.[3]

Applications in Drug Development and Organic Synthesis

This compound and its derivatives are pivotal in various synthetic transformations, primarily due to the trifluoroacetyl group's utility as a protecting group and as a moiety for introducing fluorine into organic molecules.

Amine Protection in Peptide Synthesis

The trifluoroacetyl (Tfac) group is an effective protecting group for amines in solid-phase peptide synthesis (SPPS). It is stable under various reaction conditions and can be readily cleaved when desired.

Materials:

-

Deprotected N-terminal amine on resin

-

1,8-Diazabicycloundec-7-ene (DBU)

-

Ethyl trifluoroacetate (ETFA)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Treat the deprotected N-terminal amine on the resin with DBU (12 equivalents) and ETFA (10 equivalents) in a minimal amount of DMF.

-

Agitate the reaction mixture for 60 minutes.[4]

-

The reaction affords the N-trifluoroacetylated peptide with high purity.[4]

Materials:

-

N-Tfac protected amino acid on resin

-

Sodium borohydride (NaBH₄)

-

Tetrahydrofuran (THF)

-

Ethanol (EtOH)

Procedure:

-

Treat the resin-bound Tfac-protected amino acid with excess sodium borohydride.

-

The solvent system used is a 1:1 (v/v) mixture of THF and ethanol.

-

The deprotection is typically complete within 60 minutes.[4]

Synthesis of Primary Amines

This compound provides a convenient route for the synthesis of primary amines from halides or methanesulfonic acids. This method serves as an alternative to traditional approaches like the Gabriel synthesis.[2][5]

Introduction of Fluorine into Organic Molecules

The incorporation of fluorine atoms can significantly alter the properties of organic compounds, leading to increased thermal stability, modified electronic characteristics, and enhanced lipophilicity.[2] this compound serves as a key reagent for introducing the trifluoromethyl group into molecules, a strategy widely employed in the development of pharmaceuticals and agrochemicals.[2]

Agrochemicals

In the agrochemical industry, this compound is a crucial intermediate in the synthesis of various fluorinated pesticides and herbicides.[6] Fluorinated agrochemicals often exhibit enhanced potency, selectivity, and stability.[6][7]

Synthetic Workflows and Logical Relationships

While this compound is not directly involved in biological signaling pathways, its role in synthetic pathways is critical. The following diagrams illustrate key synthetic workflows involving trifluoroacetylation.

Biological Activity

While this compound itself is primarily a synthetic reagent, certain derivatives have been investigated for their biological activity. For instance, a study reported that some trifluoroacetylaniline compounds exhibit good bactericidal effects, with one showing a bactericidal rate of over 99% against Bacillus subtilis.[8] This suggests potential avenues for the development of novel antimicrobial agents based on the this compound scaffold.

Conclusion

This compound is a versatile and powerful tool in the arsenal of synthetic chemists, particularly those in drug discovery and agrochemical development. Its utility as a protecting group, a precursor to primary amines, and a means of introducing fluorine into organic molecules underscores its importance. The detailed protocols and workflows presented in this guide aim to provide researchers and scientists with the foundational knowledge to effectively utilize this compound in their synthetic endeavors. As the demand for complex and highly functionalized molecules continues to grow, the role of this compound in enabling innovative chemical synthesis is set to expand.

References

- 1. This compound | C2H2F3NO | CID 67717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. prepchem.com [prepchem.com]

- 4. WO2013123526A1 - Use of this compound for n-terminal protection - Google Patents [patents.google.com]

- 5. Applications and Synthetic Utility of Trifluoroacetamide_Chemicalbook [chemicalbook.com]

- 6. datahorizzonresearch.com [datahorizzonresearch.com]

- 7. nbinno.com [nbinno.com]

- 8. Study on the synthesis and biological activity of this compound promoted by base without transition metal participation | CoLab [colab.ws]

A Technical Guide to the Commercial Sources and Purity of Trifluoroacetamide for Researchers and Drug Development Professionals

Introduction: Trifluoroacetamide (TFA), a vital reagent in organic synthesis and pharmaceutical development, is prized for its unique properties stemming from the trifluoromethyl group. Its applications range from serving as a protective group for amines to acting as a building block in the synthesis of complex fluorinated molecules. This guide provides an in-depth overview of the commercial availability and purity of this compound, alongside detailed experimental protocols for its synthesis and purification, tailored for researchers, scientists, and drug development professionals.

Commercial Availability and Purity Specifications

This compound is readily available from a variety of chemical suppliers. The purity of commercially available this compound typically ranges from 97% to 99%, with the most common grades being ≥98% and 99%. The selection of a suitable grade depends on the specific requirements of the intended application, with higher purity grades being essential for sensitive analytical techniques and pharmaceutical applications.

Below is a summary of representative commercial sources and their stated purities. It is important to note that specifications can vary by lot and supplier, and it is always recommended to consult the certificate of analysis for the most accurate information.

| Supplier | Stated Purity | Additional Information |

| Sigma-Aldrich | ≥98.0% (GC)[1] | Available as a powder[1]. Also offer a 97% grade[2]. |

| Santa Cruz Biotechnology | 98%[3] | - |

| Chem-Impex | ≥ 99% (Assay) | Appears as a white crystalline powder. |

| Apollo Scientific | 97%[4] | - |

| Amerigo Scientific | 97%[5] | - |

| Hebei Zhuanglai Chemical Trading Co Ltd. | 99% | - |

| Hebei Chuanghai Biotechnology Co., Ltd. | 99% | - |

| Jinan Future chemical Co.,Ltd | - | Provides detailed chemical properties[6]. |

Experimental Protocols

For researchers who wish to synthesize or further purify this compound in-house, the following protocols provide detailed methodologies.

Synthesis of this compound from Ethyl Trifluoroacetate and Ammonia

This method describes the ammonolysis of an ethyl trifluoroacetate to yield this compound.

Materials:

-

Ethyl trifluoroacetate

-

Anhydrous ammonia (gas)

-

Diethyl ether

-

Dry ice

-

Acetone

-

Ethanol (95%)

Equipment:

-

500 mL three-neck round-bottom flask

-

Dry ice condenser

-

Gas delivery tube

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Apparatus for distillation

Procedure:

-

Set up the 500 mL three-neck flask with a magnetic stirrer, a dry ice condenser in one neck, and a gas delivery tube extending to the bottom of the flask in another neck. The third neck can be stoppered.

-

Dilute the ethyl trifluoroacetate with an equal volume of diethyl ether and add it to the flask.

-

Fill the dry ice condenser with a slurry of dry ice and acetone.

-

Begin passing anhydrous ammonia gas through the delivery tube into the solution. A mild reflux of liquid ammonia should be observed.

-

Continue the addition of ammonia for approximately 2 hours.

-

After 2 hours, stop the flow of ammonia and allow the flask to slowly warm to room temperature overnight to allow the excess ammonia to evaporate.

-

The crude product will crystallize in the flask. Pour the contents into an evaporating dish.

-

The crude this compound can then be purified by recrystallization from 95% ethanol.[7]

Purification of this compound by Recrystallization

Recrystallization is a common technique to purify solid compounds. The principle is based on the difference in solubility of the compound and impurities in a suitable solvent at different temperatures.

Materials:

-

Crude this compound

-

Ethanol (95%)

-

Ice bath

Equipment:

-

Beakers or Erlenmeyer flasks

-

Hot plate

-

Buchner funnel and filter flask

-

Filter paper

-

Spatula

Procedure:

-

Transfer the crude this compound to a beaker or Erlenmeyer flask.

-

Heat a suitable solvent (e.g., 95% ethanol) in a separate beaker on a hot plate.

-

Add the minimum amount of the hot solvent to the crude this compound to completely dissolve it with gentle heating and stirring.

-

Once dissolved, remove the solution from the heat and allow it to cool slowly to room temperature. Crystals of pure this compound should start to form.

-

To maximize the yield, place the flask in an ice bath to further decrease the solubility of the this compound.

-

Collect the purified crystals by vacuum filtration using a Buchner funnel and filter flask.

-

Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

Dry the crystals in a desiccator or a vacuum oven to remove any residual solvent. A single recrystallization can yield a product with a melting point of 83°C.[7]

Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

The purity of this compound can be determined using Gas Chromatography-Mass Spectrometry (GC-MS). This technique separates the components of a mixture and provides information about their molecular weight and structure.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

A suitable capillary column (the choice of column may require optimization).

Procedure (General):

-

Prepare a dilute solution of the this compound sample in a volatile organic solvent.

-

Inject a small volume of the solution into the GC.

-

The sample is vaporized and carried by an inert gas through the capillary column, where separation occurs based on the components' boiling points and interactions with the stationary phase.

-

The separated components then enter the mass spectrometer, where they are ionized and fragmented.

-

The mass spectrometer detects the mass-to-charge ratio of the ions, allowing for the identification and quantification of this compound and any impurities. The retention time and the mass spectrum of the major peak can be compared to a reference standard to confirm the identity and purity.[8]

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the synthesis and purification processes described above.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Trifluoroacetamides [organic-chemistry.org]

- 4. peptide.com [peptide.com]

- 5. This compound | 354-38-1 [amp.chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. prepchem.com [prepchem.com]

- 8. sklac.nju.edu.cn [sklac.nju.edu.cn]

Navigating the Laboratory Landscape: A Technical Guide to the Chemical Compatibility of Trifluoroacetamide

For Researchers, Scientists, and Drug Development Professionals

In the precise and demanding environments of research and drug development, ensuring the integrity of experimental conditions is paramount. A critical aspect of this is understanding the chemical compatibility of reagents with laboratory equipment. This in-depth technical guide focuses on Trifluoroacetamide, a versatile reagent and building block, providing a comprehensive overview of its compatibility with common laboratory materials. This guide aims to equip researchers with the knowledge to select appropriate equipment, prevent contamination, and ensure the safety and accuracy of their work.

Understanding the Reactivity of this compound

This compound (TFA) is a fluorinated organic compound with the formula CF₃CONH₂. The presence of the highly electronegative trifluoromethyl group significantly influences its chemical properties, making it more reactive and acidic compared to its non-fluorinated analog, acetamide. Its reactivity profile dictates its compatibility with various materials.

Key reactivity considerations include:

-

Hydrolysis: this compound is susceptible to hydrolysis, especially in the presence of moisture, strong acids, or strong bases, to form trifluoroacetic acid and ammonia.[1] This degradation can alter the pH of solutions and introduce impurities.

-

Incompatibility with Strong Acids and Bases: As a weak acid itself, this compound will react with strong bases. It is also incompatible with strong acids, which can catalyze its hydrolysis.[2][3]

-

Incompatibility with Oxidizing and Reducing Agents: Strong oxidizing and reducing agents should be avoided as they can lead to decomposition of the molecule.[2][3]

The following diagram illustrates the key factors influencing the chemical compatibility of this compound with laboratory equipment.

Caption: Factors influencing this compound's chemical compatibility.

Compatibility with Common Laboratory Materials

The following tables summarize the known and inferred compatibility of this compound with a range of materials commonly found in laboratory settings. It is crucial to note that specific quantitative data for this compound is limited in publicly available literature. Therefore, some of the recommendations are based on the compatibility of the structurally similar, but less reactive, acetamide, and the known reactivity of fluorinated compounds. Users are strongly advised to conduct their own compatibility testing for critical applications.

Plastics and Elastomers

| Material | Compatibility Rating | Observations and Remarks |

| Plastics | ||

| Polytetrafluoroethylene (PTFE), Perfluoroalkoxy (PFA) | A - Excellent | Generally inert to a wide range of chemicals, including fluorinated compounds.[4][5][6][7][8] |

| Polypropylene (PP) | B - Good (with caution) | Generally good resistance to amides. However, the reactivity of the trifluoromethyl group warrants caution. Testing is recommended, especially for long-term exposure or at elevated temperatures.[9][10][11][12][13] |

| Polyethylene (PE) | B - Good (with caution) | Similar to Polypropylene, generally good resistance, but testing is advised due to the presence of the trifluoromethyl group.[9][10][11][12][13] |

| Polyvinyl Chloride (PVC) | C - Fair to Poor | PVC can be susceptible to attack by some amides and fluorinated compounds. Avoid use where possible. |

| Elastomers | ||

| Nitrile Rubber (Buna-N) | A - Excellent | Safety Data Sheets for this compound specifically recommend the use of nitrile rubber gloves for handling.[2][3][14] |

| Fluoroelastomers (Viton®) | B - Good (with caution) | Generally resistant to a wide range of chemicals, but specific testing is recommended as some fluorinated compounds can cause swelling.[15][16][17] |

| Silicone | C - Fair to Poor | Silicone elastomers may exhibit poor compatibility with some amides and fluorinated compounds. |

| Neoprene | C - Fair to Poor | Compatibility with fluorinated amides is not well-documented; testing is essential. |

Rating Key:

-

A - Excellent: No significant effect.

-

B - Good: Minor effect, slight corrosion or discoloration.

-

C - Fair: Moderate effect, not recommended for continuous use.

-

D - Severe Effect: Not recommended for any use.

Metals

| Material | Compatibility Rating | Observations and Remarks |

| Stainless Steel (304, 316) | A - Excellent | Generally resistant to organic amides. However, the potential for hydrolysis to form trifluoroacetic acid, which can be corrosive to stainless steel in the presence of impurities, warrants consideration.[18] |

| Aluminum | C - Fair to Poor | Aluminum is susceptible to attack by both acidic and basic conditions. Hydrolysis of this compound could create a corrosive environment.[19][20][21] |

| Brass | C - Fair to Poor | Brass is generally not recommended for use with amides or in acidic or basic conditions. |

| Borosilicate Glass | A - Excellent | Highly resistant to most chemicals, making it a suitable material for handling and storing this compound.[22][23] |

Experimental Protocols for Chemical Compatibility Testing

For researchers needing to validate the compatibility of a specific material with this compound, standardized test methods are available. These protocols provide a framework for assessing changes in the physical and chemical properties of a material after exposure to a chemical agent.

ASTM D543: Standard Practices for Evaluating the Resistance of Plastics to Chemical Reagents

This standard outlines procedures for evaluating the resistance of plastics to chemical reagents. Key aspects of the methodology include:

-

Immersion Testing: Test specimens are fully immersed in the chemical reagent for a specified time and at a controlled temperature.

-

Property Evaluation: Changes in weight, dimensions, appearance (color change, swelling, cracking), and mechanical properties (tensile strength, hardness) are measured before and after exposure.

The following diagram illustrates a typical workflow for chemical compatibility testing based on ASTM D543.

Caption: ASTM D543 chemical compatibility testing workflow.

ISO 22088: Plastics — Determination of resistance to environmental stress cracking (ESC)

This standard is particularly relevant for assessing the compatibility of plastics that will be under mechanical stress during their service life. It provides methods to evaluate the susceptibility of a plastic material to cracking when exposed to a chemical environment and mechanical stress simultaneously.

Recommendations for Safe Handling and Storage

Given the reactivity of this compound, the following best practices are recommended for its handling and storage to ensure personnel safety and maintain its chemical integrity:

-

Material Selection:

-

Primary Containers: Use borosilicate glass or PTFE/PFA containers for long-term storage.

-

Reaction Vessels: Borosilicate glass is the preferred material. If metal reactors are necessary, stainless steel (316L) is a reasonable choice, but the system should be scrupulously dry.

-

Tubing and Seals: For flexible connections, PTFE, PFA, or nitrile rubber are recommended. Viton may be suitable but should be tested.

-

-

Handling Procedures:

-

Storage Conditions:

Conclusion

While specific quantitative data on the chemical compatibility of this compound with a wide array of laboratory materials is not extensively documented, a thorough understanding of its chemical properties allows for informed material selection. Borosilicate glass and fluoropolymers like PTFE and PFA are the most reliable choices for direct contact. For other materials, particularly plastics and elastomers, the information provided in this guide should be used as a starting point, with the strong recommendation for application-specific testing. By following the outlined experimental protocols and safe handling practices, researchers can confidently and safely incorporate this compound into their workflows, minimizing the risk of equipment failure and experimental variability.

References

- 1. Page loading... [wap.guidechem.com]

- 2. fishersci.es [fishersci.es]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. zeroinstrument.com [zeroinstrument.com]

- 5. pbyplastics.com [pbyplastics.com]

- 6. ptfedf.com [ptfedf.com]

- 7. PTFE vs PFA - What are the differences? [fluorocarbon.co.uk]

- 8. PFA & PTFE - What's the Difference? | Process Technology [processtechnology.com]

- 9. Adsorption mechanism of two pesticides on polyethylene and polypropylene microplastics: DFT calculations and particle size effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Interactions between polyethylene and polypropylene microplastics and Spirulina sp. microalgae in aquatic systems - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Investigating biodegradation of polyethylene and polypropylene microplastics in Tehran DWTPs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effect of surfactants on the transport of polyethylene and polypropylene microplastics in porous media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. gelest.com [gelest.com]

- 15. calpaclab.com [calpaclab.com]

- 16. plastomatic.com [plastomatic.com]

- 17. tym.co.uk [tym.co.uk]

- 18. Fluoride-Induced Corrosion of Stainless Steel: A Case Study for its Application as Proton Exchange Membrane Water Electrolysis Bipolar Plate Material - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. calpaclab.com [calpaclab.com]

- 21. Altering Reactivity of Aluminum with Selective Inclusion of Polytetrafluoroethylene through Mechanical Activation [ouci.dntb.gov.ua]

- 22. scs.illinois.edu [scs.illinois.edu]

- 23. labdirect.com.au [labdirect.com.au]

An In-depth Technical Guide to the Thermal Stability and Decomposition of Trifluoroacetamide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Trifluoroacetamide (CF₃CONH₂), a fluorinated amide of significant interest in medicinal chemistry and organic synthesis, exhibits distinct thermal behavior characterized by multiple phase transitions before decomposition. This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of this compound, drawing upon available thermochemical data. It details experimental methodologies for thermal analysis, presents quantitative data on phase transitions, and proposes a likely decomposition pathway based on related compounds. This information is critical for researchers and professionals in drug development and materials science to ensure the safe handling, storage, and application of this compound.

Thermal Stability Profile

This compound is a solid at room temperature with a melting point reported in the range of 65-70 °C and a boiling point of 162.5 °C. A detailed study of its thermochemical properties using adiabatic calorimetry, differential scanning calorimetry (DSC), and thermogravimetry (TG) has provided precise data on its phase transitions and overall thermal stability.